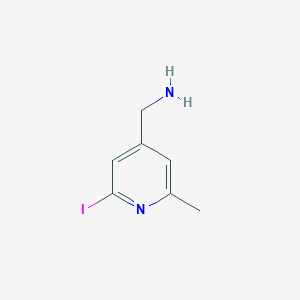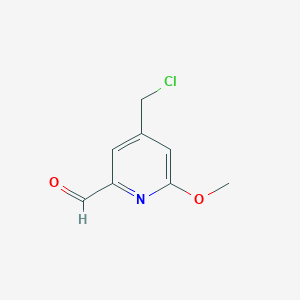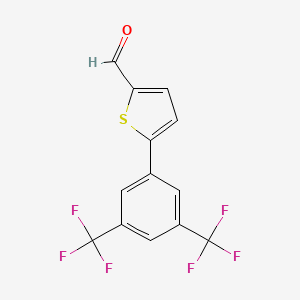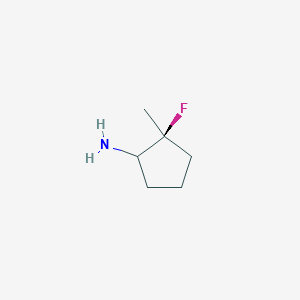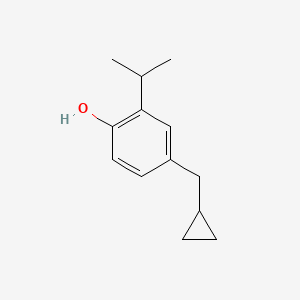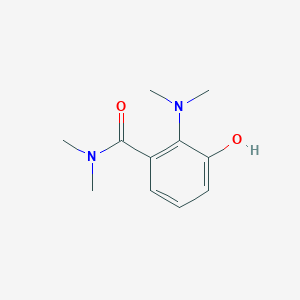
2-(Dimethylamino)-3-hydroxy-N,N-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylamino)-3-hydroxy-N,N-dimethylbenzamide is an organic compound with a complex structure that includes both amine and hydroxyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-3-hydroxy-N,N-dimethylbenzamide typically involves the reaction of dimethylamine with a suitable benzoyl chloride derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-(Dimethylamino)-3-hydroxy-N,N-dimethylbenzamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The amide group can be reduced to form an amine.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzamides.
Aplicaciones Científicas De Investigación
2-(Dimethylamino)-3-hydroxy-N,N-dimethylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Dimethylamino)-3-hydroxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound’s amine and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their activity and function. These interactions can modulate enzymatic activity, receptor binding, and signal transduction pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Dimethylaminoethanol: Shares the dimethylamino group but lacks the benzamide structure.
Dimethylaniline: Contains a dimethylamino group attached to a benzene ring but lacks the hydroxyl and amide functionalities.
Dimethylaminobenzaldehyde: Similar aromatic structure but with an aldehyde group instead of a hydroxyl and amide group.
Uniqueness
2-(Dimethylamino)-3-hydroxy-N,N-dimethylbenzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H16N2O2 |
|---|---|
Peso molecular |
208.26 g/mol |
Nombre IUPAC |
2-(dimethylamino)-3-hydroxy-N,N-dimethylbenzamide |
InChI |
InChI=1S/C11H16N2O2/c1-12(2)10-8(11(15)13(3)4)6-5-7-9(10)14/h5-7,14H,1-4H3 |
Clave InChI |
HPBHKIDZYSTYOU-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=C(C=CC=C1O)C(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[6-(3-Iodophenyl)pyridin-3-YL]methanol](/img/structure/B14853831.png)




![2-(Trifluoromethyl)-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine](/img/structure/B14853861.png)

